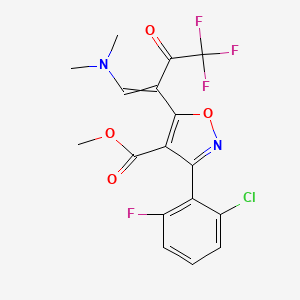![molecular formula C42H34F16IrN4P B8625389 Bis[3,5-Difluoro-2-[5-(trifluoromethyl)-2-pyridyl]phenyl]iridium(1+); 4-tert-butyl-2-(4-tert-butyl-2-pyridyl)pyridine; hexafluorophosphate](/img/structure/B8625389.png)
Bis[3,5-Difluoro-2-[5-(trifluoromethyl)-2-pyridyl]phenyl]iridium(1+); 4-tert-butyl-2-(4-tert-butyl-2-pyridyl)pyridine; hexafluorophosphate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(4,4’-Di-tert-butyl-2,2’-bipyridine)bis[3,5-difluoro-2-[5-trifluoromethyl-2-pyridinyl-fEN)phenyl-fEC]iridium(III) Hexafluorophosphate is a complex organometallic compound. It is known for its unique photophysical properties, making it valuable in various scientific and industrial applications, particularly in the field of photochemistry and as a catalyst in organic synthesis.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of (4,4’-Di-tert-butyl-2,2’-bipyridine)bis[3,5-difluoro-2-[5-trifluoromethyl-2-pyridinyl-fEN)phenyl-fEC]iridium(III) Hexafluorophosphate typically involves the following steps:
Ligand Preparation: The ligands 4,4’-Di-tert-butyl-2,2’-bipyridine and 3,5-difluoro-2-[5-trifluoromethyl-2-pyridinyl]phenyl are synthesized separately.
Complex Formation: These ligands are then reacted with an iridium precursor, such as iridium trichloride, under inert atmosphere conditions.
Purification: The resulting complex is purified using chromatographic techniques and then converted to its hexafluorophosphate salt form by reacting with hexafluorophosphoric acid.
Industrial Production Methods
In industrial settings, the production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized for higher yields and purity, often involving automated systems for precise control of temperature, pressure, and reaction times.
化学反応の分析
Types of Reactions
(4,4’-Di-tert-butyl-2,2’-bipyridine)bis[3,5-difluoro-2-[5-trifluoromethyl-2-pyridinyl-fEN)phenyl-fEC]iridium(III) Hexafluorophosphate undergoes various types of chemical reactions, including:
Oxidation: It can participate in oxidation reactions, often acting as a catalyst.
Reduction: The compound can also be reduced under specific conditions.
Substitution: Ligand substitution reactions are common, where one or more ligands in the complex are replaced by other ligands.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and oxygen.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Ligand exchange can be facilitated by using strong acids or bases.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield oxidized organic compounds, while substitution reactions can result in new iridium complexes with different ligands.
科学的研究の応用
Chemistry
In chemistry, this compound is used as a photoredox catalyst, facilitating various organic transformations under light irradiation. It is also employed in the synthesis of complex organic molecules.
Biology
In biological research, it is used in the study of photodynamic therapy, where its photophysical properties are exploited to generate reactive oxygen species that can target and destroy cancer cells.
Medicine
The compound’s potential in medicine includes its use in imaging and diagnostic applications due to its luminescent properties.
Industry
Industrially, it is used in the development of organic light-emitting diodes (OLEDs) and other optoelectronic devices.
作用機序
The mechanism by which (4,4’-Di-tert-butyl-2,2’-bipyridine)bis[3,5-difluoro-2-[5-trifluoromethyl-2-pyridinyl-fEN)phenyl-fEC]iridium(III) Hexafluorophosphate exerts its effects involves the absorption of light, leading to an excited state. This excited state can then participate in various photochemical reactions, transferring energy or electrons to other molecules. The molecular targets and pathways involved depend on the specific application, such as generating reactive oxygen species in photodynamic therapy or facilitating electron transfer in photoredox catalysis.
類似化合物との比較
Similar Compounds
- Tris(2-phenylpyridine)iridium(III)
- Bis(2-phenylpyridine)(acetylacetonate)iridium(III)
- Tris(2-(2,4-difluorophenyl)pyridine)iridium(III)
Uniqueness
Compared to similar compounds, (4,4’-Di-tert-butyl-2,2’-bipyridine)bis[3,5-difluoro-2-[5-trifluoromethyl-2-pyridinyl-fEN)phenyl-fEC]iridium(III) Hexafluorophosphate is unique due to its specific ligand structure, which imparts distinct photophysical properties. These properties make it particularly effective in applications requiring high luminescence and stability under light irradiation.
特性
分子式 |
C42H34F16IrN4P |
|---|---|
分子量 |
1121.9 g/mol |
IUPAC名 |
4-tert-butyl-2-(4-tert-butylpyridin-2-yl)pyridine;2-(2,4-difluorobenzene-6-id-1-yl)-5-(trifluoromethyl)pyridine;iridium(3+);hexafluorophosphate |
InChI |
InChI=1S/C18H24N2.2C12H5F5N.F6P.Ir/c1-17(2,3)13-7-9-19-15(11-13)16-12-14(8-10-20-16)18(4,5)6;2*13-8-2-3-9(10(14)5-8)11-4-1-7(6-18-11)12(15,16)17;1-7(2,3,4,5)6;/h7-12H,1-6H3;2*1-2,4-6H;;/q;3*-1;+3 |
InChIキー |
XFAXYKCDJPDUTA-UHFFFAOYSA-N |
正規SMILES |
CC(C)(C)C1=CC(=NC=C1)C2=NC=CC(=C2)C(C)(C)C.C1=CC(=NC=C1C(F)(F)F)C2=C(C=C(C=[C-]2)F)F.C1=CC(=NC=C1C(F)(F)F)C2=C(C=C(C=[C-]2)F)F.F[P-](F)(F)(F)(F)F.[Ir+3] |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。






![1-[(Naphthalen-2-yl)methyl]-4-(1,3-thiazol-2-yl)piperazine](/img/structure/B8625336.png)
![2-[(4-Methoxyphenyl)methyl]-2-methyl-1,3-dioxolane](/img/structure/B8625343.png)








